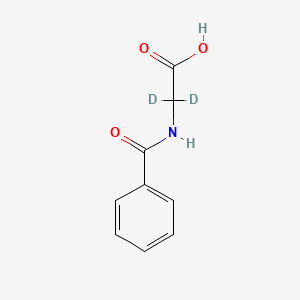
Hippuric acid-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:
Reactants: Glycine-d2 and benzoyl chloride.
Base: Sodium hydroxide.
Solvent: Water or an organic solvent like dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Acidification: Hydrochloric acid is used to acidify the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.
Continuous Stirring: Ensuring thorough mixing of reactants.
Controlled Temperature: Maintaining optimal reaction temperatures.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hippuric acid-d2 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzoic acid and glycine-d2.
Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid and glycine-d2.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Hippuric acid-d2 has numerous applications in scientific research:
Mecanismo De Acción
Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Hippuric Acid: The non-deuterated form, commonly found in urine.
Benzoic Acid: A precursor in the synthesis of hippuric acid.
Glycine: An amino acid involved in the formation of hippuric acid.
Uniqueness
Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
Clave InChI |
QIAFMBKCNZACKA-NCYHJHSESA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


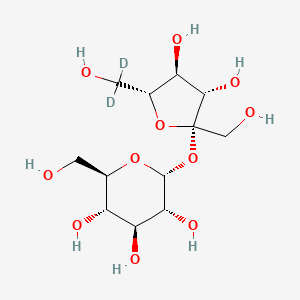
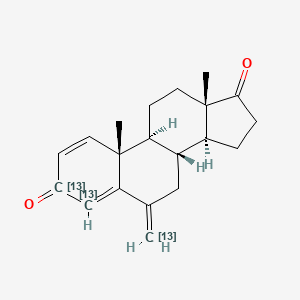

![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)




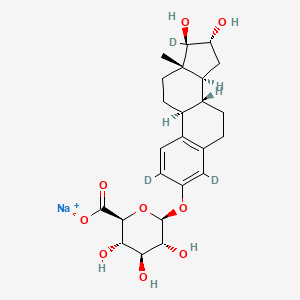
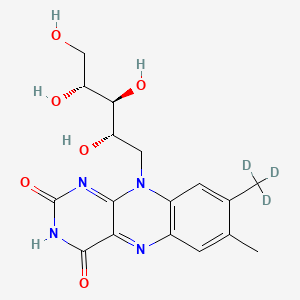
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


